Ifosfamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

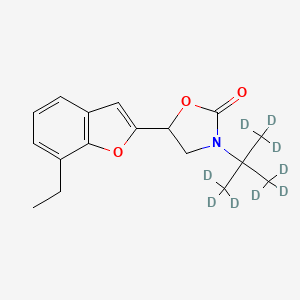

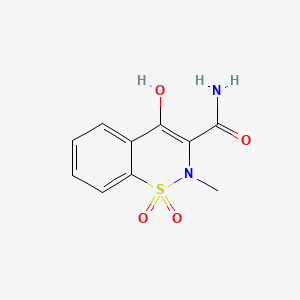

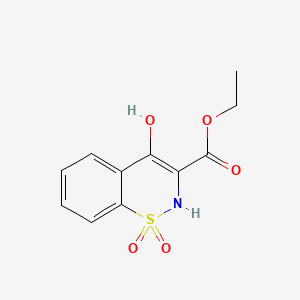

Ifosfamide-d4 is chemically known as 3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide-4,4,5,5-d4 . It is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the regulatory filing .

Synthesis Analysis

Ifosfamide is metabolized through two metabolic pathways: ring oxidation (“activation”) to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide with liberation of the toxic metabolite, chloroacetaldehyde .Molecular Structure Analysis

This compound is the deuterium labeled Ifosfamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis

The exact physiological mechanism of the autoinduction of ifosfamide is unknown, but several mechanisms of drug-induced metabolic changes have been reported for other compounds .Physical And Chemical Properties Analysis

This compound has extraordinary chemical and physical properties such as layered morphology, large specific surface area, outstanding mechanical properties, high conductivity, and high dispersity in an aqueous medium .Scientific Research Applications

Treatment and Prevention of Ifosfamide-Induced Encephalopathy

Ifosfamide, an alkylating agent, can induce encephalopathy in patients. Methylene blue (MB) has been found effective in treating this encephalopathy and may also serve as a prophylactic agent (Pelgrims et al., 2000).

Metabolism by Human Cytochrome P450s

The hydroxylation and N-dechloroethylation of deuterated ifosfamide (d4IFO) and ifosfamide (IFO) by various human P450s were compared. It was found that d4IFO hydroxylation improved and dechloroethylation reduced as compared to nondeuterated IFO, suggesting potential pathways to increase efficacy and decrease toxicity (Calinski et al., 2015).

Impact on Dendritic Cell Function

Ifosfamide can impair the allostimulatory capacity of human dendritic cells by depleting intracellular glutathione levels. This effect can be counteracted by glutathione reconstitution, which may enhance dendritic cell function in cancer patients treated with ifosfamide (Kuppner et al., 2003).

Circumvention of Resistance in Soft Tissue Sarcomas

High-dose ifosfamide has shown effectiveness in circumventing resistance to standard-dose ifosfamide in advanced soft tissue sarcomas, suggesting a dose-response relationship and potential for overcoming drug resistance (Le Cesne et al., 1995).

Interaction with Boron Nitride Fullerenes

The adsorption of Ifosfamide on pure B12N12 and carbon-doped boron nitride fullerenes was studied for potential anticancer drug delivery applications. The results suggest that carbon atom substitution in boron nitride fullerenes could impact the release rate of Ifosfamide, a factor crucial in drug delivery systems (Soltani et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-QEOHIWEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675971 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189701-13-0 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)